![molecular formula C15H14OS B3025679 (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one CAS No. 1239987-91-7](/img/structure/B3025679.png)
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one
Overview
Description
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, also referred to as 2E-5-phenyl-1-thienyl-2-penten-1-one, is an organic compound that has been studied for its potential applications in the medical and scientific fields. This compound is of interest due to its unique chemical structure and ability to interact with various biological molecules.
Scientific Research Applications
Neurological Disorders and GPR52 Modulation
GPR52 is a G protein-coupled receptor (GPCR) highly expressed in the brain. It has been implicated in Huntington’s disease (HD) and other psychiatric disorders . Researchers are exploring how GPR52 antagonist-1 can modulate this receptor to potentially mitigate neurodegenerative processes. By understanding its structural basis and self-activation mechanisms, scientists aim to develop drugs that target GPR52 for neurological conditions.
Drug Discovery and Chemical Biology
GPR52’s orphan status—meaning its natural ligands remain unidentified—presents an exciting challenge. Researchers are using computational methods, ligand docking studies, and high-throughput screening to discover potential endogenous ligands. GPR52 antagonist-1 serves as a valuable tool in these investigations, aiding in ligand identification and drug design.
Mechanism of Action
Target of Action
The primary target of GPR52 antagonist-1, also known as (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, is the GPR52 receptor . GPR52 is a G-protein-coupled receptor (GPCR) that is highly expressed in the human brain, particularly in the striatum . It is an orphan receptor, meaning its natural activator is unknown . GPR52 is a potential drug target for treating several neuropsychiatric disorders, including Huntington’s disease and schizophrenia .
Mode of Action
GPR52 antagonist-1 interacts with the GPR52 receptor and reduces the levels of mutant huntingtin protein (mHTT) by targeting GPR52 . When activated, GPR52 selectively binds to the Gs family of G proteins inside cells, stimulating the production of cyclic AMP (cAMP) signaling molecules, which regulate various cellular processes .
Biochemical Pathways
The activation of GPR52 leads to the stimulation of the cAMP signaling pathway . This pathway plays a crucial role in various cellular processes. The interaction of GPR52 antagonist-1 with GPR52 leads to a decrease in mHTT levels , which is beneficial in conditions like Huntington’s disease.
Pharmacokinetics
It is known that the compound has an ic50 of 063 μM, indicating its potent antagonistic activity against GPR52 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GPR52 antagonist-1 and their impact on its bioavailability.
Result of Action
The primary result of the action of GPR52 antagonist-1 is the reduction of mHTT levels . This is significant because mHTT is implicated in the pathogenesis of Huntington’s disease. By reducing mHTT levels, GPR52 antagonist-1 could potentially alleviate the symptoms of this disease.
properties
IUPAC Name |
(E)-5-phenyl-1-thiophen-2-ylpent-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIAIACHIPOOHR-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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